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4egi-1

Numéro de catalogue: B1664612
Poids moléculaire: 451.3 g/mol
Clé InChI: KFRKRECSIYXARE-HYARGMPZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Regulatory Mechanisms of eIF4F Assembly and Activity

Mitogen-Activated Protein Kinase (MAPK) Interacting Kinases (MNKs) and eIF4E Phosphorylation

The activity of eIF4E is further modulated by phosphorylation, primarily at serine 209 (Ser209), a process exclusively catalyzed by the Mitogen-Activated Protein Kinase (MAPK) Interacting Kinases (MNKs), specifically MNK1 and MNK2 nih.govnih.govgoogle.comaacrjournals.orgtandfonline.com. MNKs are activated through phosphorylation by upstream kinases such as ERK or p38 MAPK pathways nih.govgoogle.com.

Phosphorylation of eIF4E at Ser209 by MNKs is significant in translational control. While it was initially proposed that eIF4E phosphorylation might induce a conformational change preventing cap binding, it is now understood that this modification may instead alter the mode of translation or regulate the translation of specific subsets of mRNAs, particularly those with complex 5' UTRs nih.govtandfonline.com. For instance, eIF4E phosphorylation has been shown to reduce the polysomal recruitment of terminal oligopyrimidine (TOP) mRNAs, which are targets of mTOR-dependent translational control nih.gov. The oncogenic function of eIF4E is critically dependent on its phosphorylation at Ser209 aacrjournals.org.

The compound 4EGI-1 has been observed to influence eIF4E phosphorylation. By disrupting the eIF4F complex, this compound can decrease eIF4E phosphorylation by MNK, as this phosphorylation typically occurs when both eIF4E and MNK are bound to the scaffolding protein eIF4G nih.gov. Furthermore, this compound has been reported to induce eIF4E dephosphorylation nih.gov. However, some studies suggest that eIF4E phosphorylation can be induced independently of eIF4F complex assembly, though it remains MNK-dependent aacrjournals.org.

Dysregulation of Translational Control in Pathological States

Dysregulation of eukaryotic translational control, particularly involving the eIF4F complex and eIF4E phosphorylation, is a hallmark of numerous pathological states, most notably cancer wikipedia.orgpatsnap.comresearchgate.netpnas.orgtandfonline.commedchemexpress.comglpbio.comnih.gov. Overexpression or hyperactivation of eIF4E and eIF4G is frequently observed in various malignancies, leading to an elevated rate of protein synthesis that supports accelerated cell growth and proliferation wikipedia.orgpatsnap.comresearchgate.nettandfonline.com. This dysregulation promotes the translation of specific "weak" mRNAs that encode proteins crucial for cancer cell survival, proliferation, angiogenesis, and metastasis, such as c-MYC, cyclin D1, survivin, BCL-2, MCL-1, and VEGF wikipedia.orgtandfonline.comresearchgate.netnih.gov.

Specific examples of cancers where dysregulated translational control plays a role include breast cancer, glioma, nasopharyngeal carcinoma, multiple myeloma, prostate cancer, non-small cell lung cancer, T-cell leukemia, chronic lymphocytic leukemia, and mesothelioma wikipedia.orgpatsnap.comresearchgate.netpnas.orgresearchgate.netnih.govmedchemexpress.comglpbio.comnih.gov.

Beyond cancer, dysregulated translational control has been implicated in other conditions. For instance, it contributes to maladaptive plastic changes in the spinal cord, leading to pathological pain states like allodynia and hyperalgesia, a process known as central sensitization nih.govfrontiersin.orggoogle.com. Furthermore, aberrant eIF4E activity is linked to neurodegenerative diseases, including Fragile X Syndrome (FXS) and autism spectrum disorders researchgate.netchemicalbook.commdpi.com.

This compound serves as a valuable tool in revealing and addressing these dysregulations. Its ability to disrupt the eIF4E/eIF4G interaction has been instrumental in studying the consequences of altered translational control. Research has shown that this compound can inhibit the growth of various cancer cell lines and induce apoptosis wikipedia.orgresearchgate.netmedchemexpress.comglpbio.comnih.gov. In neurodegenerative models, this compound has demonstrated the capacity to improve hippocampal synaptic function, dendritic morphology, and learning behaviors in FXS mice models, suggesting its potential to ameliorate phenotypes associated with eIF4E hyperactivation researchgate.netmdpi.com.

Strategic Targeting of the eIF4F Complex for Therapeutic Intervention

Given the central role of the eIF4F complex in promoting the translation of oncogenic proteins, it has emerged as an attractive target for therapeutic intervention, particularly in cancer patsnap.comresearchgate.nettandfonline.com. General strategies for targeting the eIF4F complex include inhibiting the interaction between eIF4E and the mRNA cap structure, disrupting the association between eIF4E and eIF4G, or inhibiting the helicase activity of eIF4A patsnap.compnas.org.

This compound is a prominent small-molecule inhibitor specifically designed to target the eIF4F complex by disrupting the eIF4E/eIF4G interaction wikipedia.orgnih.govpatsnap.comtandfonline.comacs.orgresearchgate.netresearchgate.netfrontiersin.orgmedchemexpress.comglpbio.comchemicalbook.comapexbt.comtocris.comrndsystems.com. Its mechanism involves binding directly to eIF4E, thereby preventing eIF4G from associating with eIF4E wikipedia.orgnih.govacs.orgresearchgate.netresearchgate.netmedchemexpress.comglpbio.comchemicalbook.comapexbt.comtocris.com. This action mimics the function of endogenous 4E-BPs, which naturally inhibit eIF4F complex formation wikipedia.org. Notably, this compound not only displaces eIF4G from eIF4E but has also been shown to enhance the binding affinity of eIF4E for endogenous 4E-BP1, further contributing to the inhibition of cap-dependent translation wikipedia.orgcenmed.comresearchgate.netresearchgate.netapexbt.com.

Detailed research findings illustrate the effectiveness of this compound in various experimental models:

Table 1: In Vitro Research Findings of this compound

Cell Line / ModelObserved EffectConcentration / ConditionKey FindingsReferences
Breast cancer cells (SKBR-3, MCF-7, MDA-MB-231)CytotoxicityIC50 ≈ 30 µMInhibits growth of multiple cancer cell lines. medchemexpress.comglpbio.com
Non-cancer stem cells (non-CSCs)CytotoxicityIC50 ≈ 22 µMInhibits growth of multiple cancer cell lines. medchemexpress.comglpbio.com
U87 glioma cellsImpaired eIF4F complex formation50 µMDecreases expression of eIF4E-regulated proteins. medchemexpress.comglpbio.comnih.gov
U87 glioma cellsApoptotic cell death10, 50, 100 µMInduces apoptosis via Bax activation, mitochondrial dysfunction, and ER stress. medchemexpress.comglpbio.comnih.gov
Breast cancer stem cells (CSCs)Enhanced differentiation40 µMSuppresses breast CSC induced HUVEC tube-like structure formation (8 µM). medchemexpress.comglpbio.com
Jurkat cellsCell death> 50 µM; 24 hrsSignificantly increased subG1 DNA content, inhibited by caspase inhibitor zVAD-FMK. apexbt.com
Jurkat and A549 cellsInhibition of cap-dependent translationNot specifiedBinds eIF4E and inhibits cap-dependent translation but not initiation factor-independent translation. tocris.comrndsystems.com
Nasopharyngeal carcinoma (NPC) cellsApoptosis induction50 µM, 75 µMInduces DR5 expression, leading to caspase-8 and -9 cleavage; inhibits p-4EBP1 and eIF4E phosphorylation. nih.gov
Human SH-SY5Y neuroblastoma cells (FMRP-depleted)Restoration of neurite outgrowth50 µMNeutralizes the effect of FMRP depletion on neurite outgrowth. mdpi.com

Table 2: In Vivo Research Findings of this compound

Animal Model / DiseaseObserved EffectDosage / RouteKey FindingsReferences
Mice bearing U87 glioma xenograftsInhibited tumor growth75 mg/kg, i.p.Shows inhibitory effect on tumor volume and weight without apparent organ-related toxicities. medchemexpress.comglpbio.comnih.govchemicalbook.com
Breast cancer stem cells (CSC) tumor modelInhibited tumor growth and angiogenesis75 mg/kg, i.p.Selectively inhibits translation that persists in CSC maintenance and dissemination. medchemexpress.comglpbio.com
FXS mice modelsImproved hippocampal synaptic function, dendritic morphology, and learning behaviorsNot specifiedRelieves ASD-like phenotypes induced by FMRP defects. researchgate.netmdpi.com
Hyperalgesic priming model (IL-6 and NGF injection)Blocked establishment of sensitization stateIntraplantarSupports a model where local mTORC1 activation stimulates eIF4F complex formation, promoting pain hypersensitivity via axonal mRNA translation. frontiersin.org

These findings underscore this compound's utility as a research compound and its potential as a lead structure for developing novel therapeutic agents targeting dysregulated translational control.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12Cl2N4O4S B1664612 4egi-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)/b22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRKRECSIYXARE-HYARGMPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C/C(=N\NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Initial Characterization of 4egi 1

High-Throughput Screening Methodologies for Translation Inhibitors

The assembly of the eIF4E/eIF4G complex plays a central role in regulating gene expression at the level of translation initiation researchgate.netpnas.org. Dysregulation of this process is frequently observed in cancer, where elevated protein synthesis supports accelerated cell growth and proliferation acs.orgresearchgate.net. To identify compounds capable of disrupting this critical interaction, a high-throughput screening (HTS) campaign was developed. This campaign utilized a fluorescence polarization (FP) assay, which aimed to discover small-molecule inhibitors of the eIF4E/eIF4G protein-protein interaction researchgate.netacs.orgnih.govpnas.org.

The assay involved synthesizing a small peptide, KYTYDELFQLK, derived from the eIF4G sequence, and tagging it with a fluorescent molecule. This traceable peptide binds to the binding site of endogenous 4E-BPs on eIF4E. Approximately 16,000 compounds of known chemical composition were then tested in this assay. Compounds, like 4EGI-1, that displaced the labeled peptide from eIF4E would result in a decrease in fluorescence polarization, thereby demonstrating their affinity for the eIF4E binding site wikipedia.orgpnas.org.

Identification of this compound as a Prototypic eIF4E/eIF4G Interaction Inhibitor

From the extensive screening, this compound was identified as a prototypic and potent inhibitor of the eIF4E/eIF4G interaction researchgate.netnih.gov. It functions by binding reversibly to eukaryotic translation initiation factor 4E (eIF4E) with a dissociation constant (KD) of approximately 25 µM, thereby disrupting the formation of the eIF4E/eIF4G complex sigmaaldrich.commedchemexpress.comselleckchem.commerckmillipore.com. This disruption leads to the inhibition of cap-dependent translation, a process crucial for the synthesis of many proteins researchgate.netpnas.orgacs.orgselleckchem.comtocris.comrndsystems.com.

Interestingly, while this compound displaces eIF4G from eIF4E, it has been shown to effectively enhance the association of 4E-BP1 (eIF4E-binding protein 1) with eIF4E, both in vitro and in cells researchgate.netpnas.org. This dual activity, where it dissociates a tumor-promoting protein (eIF4G) and stabilizes a tumor suppressor (4E-BP1), is a unique aspect of its molecular mechanism pnas.org. Structural studies have further revealed that this compound binds to eIF4E allosterically, affecting the eIF4G binding site indirectly rather than binding at the same epitope pnas.org.

The chemical properties of this compound are summarized in the table below:

PropertyValueSource
Molecular FormulaC₁₈H₁₂Cl₂N₄O₄S wikipedia.orgsigmaaldrich.comtocris.comrndsystems.com
Molecular Weight451.28 g·mol⁻¹ wikipedia.orgsigmaaldrich.comtocris.comrndsystems.com
CAS Number315706-13-9 wikipedia.orgsigmaaldrich.comtocris.comrndsystems.com
PubChem CID6911989 wikipedia.orgtocris.comuni.lu
KD (eIF4E binding)25 µM sigmaaldrich.commedchemexpress.comselleckchem.commerckmillipore.com

Initial Observations of this compound's Biological Activities

Initial observations of this compound's biological activities highlighted its potential as a research tool and a therapeutic lead compound. It was found to inhibit the cellular expression of oncogenic proteins encoded by "weak" mRNAs, such as cyclin E, cyclin D1, c-myc, and Bcl-2, without significantly affecting the expression of housekeeping proteins like actin and α-tubulin researchgate.netacs.orgnih.govsigmaaldrich.com.

This compound has demonstrated activity against a broad spectrum of cancer cell lines, including Jurkat and A549 cells, breast cancer cells (SKBR-3, MCF-7, MDA-MB-231), U87 cells, and nasopharyngeal carcinoma cells researchgate.netmedchemexpress.comselleckchem.comtocris.comrndsystems.comnih.gov. It appears to exert a preferential effect on transformed cells compared to non-transformed cells researchgate.netacs.org. Furthermore, this compound has been shown to induce apoptosis and inhibit cell growth in various cancer cell types sigmaaldrich.commedchemexpress.comselleckchem.comnih.govnih.gov. Studies have also indicated its ability to inhibit tumor growth in animal models of human cancers, including acute myelogenic leukemia, chronic lymphocytic leukemia, and breast cancer xenografts pnas.orgacs.orgpnas.orgmedchemexpress.com. It has also exhibited enhanced activity against hypoxic tumors pnas.org.

Beyond its anti-cancer properties, this compound has been utilized as a molecular probe to advance the understanding of translation mechanisms in other biological contexts. For instance, it has contributed to studies on memory formation and consolidation, autism spectrum disorders, and viral infections nih.govpnas.orgasm.orgnih.gov.

Molecular Mechanisms of 4egi 1 Action

Inhibition of eIF4E/eIF4G Interaction

A central mechanism of 4EGI-1 involves its ability to disrupt the formation of the eIF4F complex by inhibiting the association between eIF4E and eIF4G acs.orgapexbt.comcaymanchem.comcore.ac.uk. This complex is crucial for recruiting the small ribosomal subunit to the 5' end of messenger RNA (mRNA) and initiating translation pnas.orgresearchgate.netpnas.org.

Allosteric Binding Site on eIF4E

Contrary to initial presumptions that this compound might bind at the same epitope as eIF4G, structural and nuclear magnetic resonance (NMR) studies have revealed that this compound acts through an allosteric mechanism pnas.orgnih.govnih.gov. This compound binds to a hydrophobic pocket on eIF4E that is distinct and distant from the eIF4G-binding site pnas.orgnih.govnih.gov. This binding site is located between β-sheet 2 (L60-T68) and α-helix 1 (E69-N77) of eIF4E pnas.orgnih.gov.

The binding of this compound induces localized conformational changes within eIF4E, primarily affecting the H78-L85 region pnas.orgnih.gov. Specifically, it causes the unfolding of a short 3₁₀-helix (S82-L85) and an extension of α-helix 1 (H78-S82) by one turn pnas.orgnih.gov. This unusual helix rearrangement, not previously observed in other eIF4E structures, is a key element of its allosteric inhibitory mechanism pnas.orgnih.govnih.gov. Molecular dynamics simulations further support that this compound binding perturbs native correlated motions and increases correlated fluctuations in parts of the eIF4G binding site, stabilizing conformers that disfavor eIF4G binding nih.govresearchgate.netbiorxiv.org.

Dissociation of eIF4G from eIF4E

The conformational changes induced by this compound's allosteric binding to eIF4E lead to the dissociation of eIF4G from eIF4E pnas.orgresearchgate.netpnas.orgnih.govresearchgate.net. This disruption of the eIF4E/eIF4G interaction prevents the formation of the eIF4F complex, which is a rate-limiting step in eukaryotic translation initiation acs.org. By displacing eIF4G, this compound effectively inhibits cap-dependent protein synthesis pnas.orgresearchgate.netapexbt.comcaymanchem.comcore.ac.uk.

Modulation of 4E-BP1 Binding to eIF4E

Beyond its direct inhibition of the eIF4E/eIF4G interaction, this compound also modulates the binding of 4E-BP1 to eIF4E, exhibiting a dual activity pnas.orgosti.govcenmed.compnas.org.

Stabilization of Unphosphorylated 4E-BP1 Binding to eIF4E

4E-BPs are endogenous inhibitors of cap-dependent translation, competing with eIF4G for binding to eIF4E via a shared binding motif (YXXXXLΦ) acs.orgpnas.orgwikipedia.orgportlandpress.com. Signaling pathways, such as the phosphatidylinositol 3-kinase/AKT/mTOR pathway, lead to the hierarchical phosphorylation of 4E-BPs, causing them to dissociate from eIF4E and allowing eIF4E to interact with eIF4G acs.orgpnas.orgosti.govpnas.orgnih.gov.

A unique aspect of this compound's mechanism is its ability to stabilize the interaction between eIF4E and the unphosphorylated form of 4E-BP1 pnas.orgresearchgate.netosti.govresearchgate.netapexbt.comcore.ac.ukcenmed.compnas.orgnih.gov. While the C-terminal loop of 4E-BP1 partially overlaps with the this compound binding site, the binding of this compound does not preclude 4E-BP1 binding pnas.orgpnas.orgnih.gov. Instead, by allosterically displacing eIF4G, this compound effectively "clears the docking site" for 4E-BP1, thereby increasing the amount of 4E-BP1 bound to available eIF4E core.ac.ukpnas.orgwikipedia.org. This stabilization further contributes to the inhibition of translation initiation.

Additive Effects with Endogenous 4E-BPs

This compound provides an additive tumor-suppressive activity, particularly relevant in contexts where kinase signaling pathways are erroneously up-regulated, leading to hyperphosphorylation and inactivation of endogenous 4E-BPs pnas.orgresearchgate.netpnas.orgnih.gov. In such scenarios, if hyperphosphorylated 4E-BP1 dissociates from eIF4E, this compound can effectively substitute 4E-BP1 in preventing eIF4G from binding to eIF4E, thus maintaining the inhibition of translation pnas.orgresearchgate.netpnas.orgnih.gov. This dual mechanism, involving both eIF4G dissociation and 4E-BP1 stabilization, makes this compound a potent inhibitor of cap-dependent translation.

The affinity of this compound for eIF4E has been quantified, as have the affinities of eIF4G and unphosphorylated 4E-BP1 for eIF4E.

Ligand/CompoundBinding Affinity (KD) to eIF4EReference
This compound25 µM apexbt.comcaymanchem.com
Unphosphorylated 4E-BP115 nM pnas.org
eIF4G-I27 nM pnas.org

eIF4F-Independent Modes of Action and Potential Off-Target Effects

While this compound's primary mechanism involves the eIF4E/eIF4G interaction, some studies suggest that it may also exert effects through eIF4F-independent modes of action and potential off-target effects nih.govnih.govtandfonline.comasm.orgnih.gov. For instance, this compound has been reported to induce endoplasmic reticulum (ER) stress-related proteins and apoptosis independently of its inhibitory action on cap-dependent mRNA translation nih.govtandfonline.com. It has also been shown to induce death receptor 5 (DR5) expression and downregulate cellular FLICE-inhibitory protein (c-FLIP) levels, which contributes to its ability to enhance TRAIL-induced apoptosis, seemingly independent of its cap-dependent translation inhibition nih.govcenmed.com. Furthermore, this compound has been observed to inhibit mTORC1 signaling independently of its role as an ER stress inducer or its primary function in cap-dependent translation initiation tandfonline.com. These findings suggest that this compound might influence cellular processes through additional, distinct pathways beyond its direct impact on the eIF4F complex nih.govasm.orgnih.gov.

Global Translation Suppression with 80S Ribosome Accumulation

This compound is recognized as a potent inhibitor of cap-dependent translation, primarily by disrupting the interaction between eukaryotic initiation factor 4E (eIF4E) and eIF4G, which are crucial components of the eIF4F complex responsible for recruiting ribosomes to messenger RNAs acs.orgpnas.orgwikipedia.orgapexbt.comtocris.com. Studies have shown that this compound strongly reduces global protein synthesis in cultured cells, leading to a notable accumulation of 80S ribosomes asm.orgnih.govnih.gov. This phenomenon, the accumulation of 80S ribosomes, is distinct from the effects observed when eIF4E levels are experimentally reduced, suggesting that this compound may possess eIF4F-independent modes of action for global translation suppression asm.orgnih.gov. Furthermore, this compound treatment has been found to increase the association of ribosomal complexes containing phosphorylated, inactive eIF2α asm.org.

Effect of this compound on Translation and RibosomesObservation
Global Protein SynthesisStrongly reduced asm.orgnih.gov
80S Ribosome AccumulationObserved asm.orgnih.govnih.gov
eIF2α PhosphorylationIncreased association with ribosomal complexes asm.org

Induction of Endoplasmic Reticulum (ER) Stress

This compound has been demonstrated to induce endoplasmic reticulum (ER) stress, a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen medchemexpress.comaacrjournals.orgkarger.comnih.gov. This induction of ER stress by this compound can involve the activation of glucose-regulated protein 78 (GRP-78), a key chaperone involved in the ER stress response medchemexpress.comkarger.com. The ER stress response triggered by this compound also includes the induction of proapoptotic protein NOXA and the phosphorylation of eIF2α, a translation inhibitor aacrjournals.orgnih.gov. Notably, the induction of NOXA by this compound is specifically observed in cells undergoing apoptosis through ER stress, highlighting a link between this compound-induced ER stress and apoptotic pathways nih.gov.

ER Stress Markers Induced by this compoundObservation
GRP-78 ActivationObserved medchemexpress.comkarger.com
NOXA InductionObserved, linked to apoptosis aacrjournals.orgnih.gov
eIF2α PhosphorylationObserved aacrjournals.org
Mitochondrial Effects of this compoundObservation
Mitochondrial Membrane PotentialCollapse nih.govresearchgate.net
Reactive Oxygen Species (ROS)Increased production nih.govresearchgate.net
ATP SynthesisInhibited via Complex I suppression nih.gov
Mitochondrial MorphologyFragmentation of network nih.gov
Mitochondrial Dynamic ProteinsDecreased Opa-1 and Mfn-1; Increased Drp-1 nih.gov

Lack of Stress Granule Formation

Despite its potent inhibition of global translation, this compound demonstrates a unique characteristic in its limited ability to induce stress granule (SG) formation. While this compound effectively inhibits translation, it induces SG assembly in only a small percentage of treated cells (e.g., 2-5% in HeLa cells) nih.gov. This stands in contrast to other translation inhibitors, such as eIF4A inhibitors (e.g., hippuristanol (B1673253) and pateamine) or the inhibitor of ternary complex (TC) formation NSC 119893, which typically induce SG formation in a significantly higher proportion of cells (over 90%) nih.gov. This observed discrepancy suggests that the formation of stress granules and the inhibition of cap-dependent translation initiation can be uncoupled by the action of this compound nih.gov.

Effect on Stress Granule (SG) FormationObservation
This compound TreatmentInduces SG formation in 2-5% of HeLa cells nih.gov
Other Translation InhibitorsInduce SG formation in >90% of cells (e.g., eIF4A inhibitors, NSC 119893) nih.gov
ConclusionSG formation and cap-dependent translation inhibition can be uncoupled by this compound nih.gov

Inhibition of mTORC1 Signaling Independent of Cap-Dependent Translation

This compound has been shown to inhibit mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling nih.govtandfonline.comnih.govtandfonline.com. Crucially, this inhibitory effect on mTORC1 signaling occurs independently of its primary role in inhibiting cap-dependent translation initiation nih.govtandfonline.comtandfonline.com. Evidence supporting this independence includes the observation that this compound treatment significantly decreases the phosphorylation of p70S6K and 4E-BP1, which are key downstream effectors of mTORC1 nih.gov. In comparative studies, Ribavirin, another compound known to suppress cap-dependent translation by directly interfering with eIF4E and the 7-methylguanosine (B147621) cap structure, showed minimal effect on the phosphorylation of mTORC1 effectors tandfonline.com. Similarly, eIF4E knockdown did not inhibit the phosphorylation of p70S6K, S6, and 4E-BP1, and in some cases, moderately elevated it, further supporting that this compound's inhibition of mTORC1 is distinct from its cap-dependent translation inhibition mechanism tandfonline.com.

mTORC1 Signaling Markers Affected by this compoundObservation
p70S6K PhosphorylationSignificantly decreased nih.gov
4E-BP1 PhosphorylationSignificantly decreased nih.gov
Independence from Cap-Dependent TranslationConfirmed nih.govtandfonline.comtandfonline.com

Activation of Akt Phosphorylation

Treatment with this compound leads to an increase in Akt phosphorylation, specifically at residues p-Akt-308 and p-Akt-473 nih.govtandfonline.comnih.gov. This activation of Akt phosphorylation by this compound is notable because it occurs independently of its inhibitory role on cap-dependent translation initiation nih.govtandfonline.com. The mechanism underlying this activation is attributed to the inhibition of mTORC1 signaling by this compound, which in turn abrogates negative feedback loops from mTORC1 to the phosphatidylinositol 3-kinase (PI3K) pathway nih.govtandfonline.comnih.gov. Additionally, the activation of mTORC2 is also required for this compound-mediated Akt phosphorylation nih.govtandfonline.comnih.gov. This feedback activation of Akt can counteract the anticancer effects of this compound, suggesting that combining this compound with Akt inhibitors could be a rational therapeutic strategy nih.govtandfonline.comnih.gov.

Akt Phosphorylation Induced by this compoundObservation
Akt Phosphorylation (p-Akt-308, p-Akt-473)Increased nih.govtandfonline.comnih.gov
Independence from Cap-Dependent TranslationConfirmed nih.govtandfonline.com
Underlying MechanismmTORC1 inhibition releasing negative feedback to PI3K; mTORC2 activation nih.govtandfonline.comnih.gov

Pharmacological and Biological Efficacy of 4egi 1 in Disease Models

Anti-Oncogenic Activity

Effects on Specific Cancer Types and Cell Lines

Lung Cancer (A549, H358 cells)

4EGI-1 has demonstrated efficacy in human lung cancer cell lines, including A549 and H358 cells tocris.comcambridge.orgnih.govfrontiersin.org. As a single agent, this compound effectively inhibited the growth and induced apoptosis in a panel of human lung cancer cell lines, with half-maximal inhibitory concentration (IC50) values typically around 40 µM under tested conditions nih.gov.

Moreover, this compound has been shown to cooperate with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) to enhance apoptosis in lung cancer cells nih.gov. This augmented apoptosis was observed to occur through mechanisms that include the induction of death receptor 5 (DR5) expression and the downregulation of cellular FLICE-inhibitory protein (c-FLIP) nih.gov. Interestingly, some studies suggest that this compound's ability to abrogate growth and induce apoptosis in human lung cancer cells may occur through a mechanism independent of its interference with cap-dependent translation nih.govnih.gov.

Table 1: Efficacy of this compound in Lung Cancer Cell Lines

Cell LineEffect of this compound (Single Agent)Additional Findings
A549Inhibits proliferation; Induces cell death tocris.comcambridge.org.Cooperates with TRAIL to augment apoptosis nih.gov.
H358Inhibits growth and induces apoptosis nih.gov.IC50 values around 40 µM nih.gov.
Other Lung Cancer Cell LinesInhibits growth and induces apoptosis nih.gov.Augments TRAIL-induced apoptosis nih.gov.
Acute Myeloid Leukemia (AML)

In acute myeloid leukemia (AML), this compound has shown promising results by decreasing the clonogenic growth of leukemic progenitors and inducing apoptosis in blast cells, while exhibiting limited toxicity against normal hematopoiesis cambridge.orgashpublications.orgnih.gov. Mechanistically, this compound fully inhibited the interaction between eIF4E and eIF4G in AML cells ashpublications.org.

Research indicates that the protein synthesis process in AML is often independent of mTORC1 control, which contributes to the resistance observed with rapamycin (B549165) analogs (rapalogs) ashpublications.orgnih.gov. In this context, this compound's ability to directly target the eIF4F translation initiating complex provides a valuable therapeutic strategy, as it circumvents the rapamycin-insensitive deregulation of oncogenic protein expression found in human myeloid leukemogenesis ashpublications.orgnih.gov.

Table 2: Efficacy of this compound in Acute Myeloid Leukemia

Target/EffectResearch Findings
Clonogenic GrowthDecreased growth of leukemic progenitors cambridge.orgashpublications.orgnih.gov.
ApoptosisInduced apoptosis of blast cells cambridge.orgashpublications.orgnih.gov.
eIF4E/eIF4G InteractionFully inhibited in AML cells ashpublications.org.
mTORC1 SensitivityActivity is rapamycin-insensitive in AML ashpublications.orgnih.gov.
Nasopharyngeal Carcinoma

This compound has been investigated for its potential in nasopharyngeal carcinoma (NPC), particularly its ability to radiosensitize NPC cells mdpi.comresearchgate.netnih.gov. Treatment with this compound 24 hours prior to radiation significantly radiosensitized the HNE1 NPC cell line mdpi.comresearchgate.net. Cells treated with this combination exhibited higher levels of cleaved PARP and death receptor 5 (DR5), indicating an enhancement of apoptosis in irradiated cells mdpi.com.

Further studies revealed that this compound induced apoptosis in NPC cells via the DR5-caspase-8 axis, linked to 4E-BP1 and eIF4E dephosphorylation nih.gov. The induction of DR5 by this compound also sensitized NPC cells to radiotherapy, with a sensitizer (B1316253) enhancement ratio (SER) of 1.195 nih.gov. These findings highlight the death receptor pathway as a novel anticancer mechanism for eIF4E/eIF4G interaction inhibitors in NPC nih.gov.

Table 3: Efficacy of this compound in Nasopharyngeal Carcinoma

Cell Line/ContextEffect of this compoundKey Mechanism/Outcome
HNE1 NPC cellsRadiosensitization mdpi.comresearchgate.net.Increased cleaved PARP and DR5 levels mdpi.com.
NPC cellsInduced apoptosis nih.gov.Via DR5-caspase-8 axis on 4E-BP1 and eIF4E dephosphorylation nih.gov.
RadiotherapySensitized NPC cells to radiotherapy (SER = 1.195) nih.gov.Induction of DR5 nih.gov.
Melanoma

This compound has demonstrated anti-neoplastic effects in melanoma, both in vitro and in murine xenograft models nih.govresearchgate.netmdpi.commdpi.comgoogle.com. It has been shown to strongly inhibit tumor growth in xenograft models of human melanoma (e.g., CRL-2813) nih.govresearchgate.netgoogle.com.

Mechanistically, this compound preferentially inhibits the expression of key oncogenic proteins in melanoma cells, including Bcl-2, c-Myc, Cyclin D1, and Cyclin E nih.govresearchgate.netgoogle.com. This inhibition of oncogenic protein synthesis contributes to its anti-tumorigenic activity nih.gov.

Table 4: Efficacy of this compound in Melanoma

ContextEffect of this compoundKey Mechanism/Outcome
In vitroAnti-neoplastic effects mdpi.com.Inhibits expression of oncogenic proteins (Bcl-2, c-Myc, Cyclin D1, Cyclin E) nih.govresearchgate.netgoogle.com.
Murine XenograftsInhibited tumor growth (e.g., CRL-2813) nih.govresearchgate.netgoogle.com.Reduced association of eIF4G with eIF4E nih.govresearchgate.net.
T-cell Leukemia (Jurkat cells)

In T-cell leukemia, specifically in Jurkat cells, this compound exhibits significant activity tocris.comcambridge.org. Treatment with this compound at concentrations greater than 50 µM induced cell death in Jurkat cells within 24 hours apexbt.com. This effect was accompanied by a significant increase in subG1 DNA content, an indicator of apoptosis, which could be inhibited by co-treatment with the caspase inhibitor zVAD-FMK apexbt.com.

This compound's action in Jurkat cells involves the displacement of eIF4G from eIF4E, consistent with its general mechanism of disrupting the eIF4E/eIF4G interaction apexbt.com. Furthermore, studies indicate that similar to eIF4E knockdown, treatment with this compound in T-cell acute lymphoblastic leukemia (T-ALL) Jurkat cells led to reduced cell size and proliferation, alongside remarkable apoptosis mdpi.com.

Table 5: Efficacy of this compound in T-cell Leukemia (Jurkat cells)

Cell LineConcentration/ConditionEffect of this compound
Jurkat cells> 50 µM for 24 hours apexbt.com.Induced cell death apexbt.com.
Jurkat cells> 50 µM for 24 hours apexbt.com.Increased subG1 DNA content (inhibited by zVAD-FMK) apexbt.com.
Jurkat cellsGeneral treatment apexbt.com.Displaced eIF4G from eIF4E apexbt.com.
T-ALL Jurkat cellsGeneral treatment mdpi.com.Reduced cell size and proliferation, induced apoptosis mdpi.com.
Chronic Lymphocytic Leukemia

This compound has shown effectiveness in chronic lymphocytic leukemia (CLL) by sensitizing CLL cells to apoptosis in preclinical studies pnas.orgnih.govnih.govaacrjournals.orgaacrjournals.org. In CLL cells cultured under conditions mimicking the lymph node microenvironment, which typically increases protein synthesis and promotes chemotherapy resistance, this compound was able to reduce this increased protein synthesis nih.govaacrjournals.orgaacrjournals.org.

A notable finding is the synergy observed between this compound and the BH3 mimetic ABT-737 in inducing apoptosis in CLL cells, an effect that was independent of the levels of prosurvival protein expression in individual patients nih.govaacrjournals.orgaacrjournals.org. This compound achieved this by consistently reducing the levels of prosurvival proteins BCL2L1 and BCL2A1, while simultaneously inducing the proapoptotic protein NOXA through both cap-dependent and cap-independent mechanisms nih.govaacrjournals.orgaacrjournals.org. This dual action suggests a promising therapeutic combination for targeting leukemic cells within their supportive microenvironment aacrjournals.orgaacrjournals.org.

Table 6: Efficacy of this compound in Chronic Lymphocytic Leukemia

Context/EffectResearch Findings
ApoptosisSensitized CLL cells to apoptosis pnas.orgnih.govnih.govaacrjournals.orgaacrjournals.org.
SynergySynergized with ABT-737 to induce apoptosis nih.govaacrjournals.orgaacrjournals.org.
Protein SynthesisReduced microenvironment-induced protein synthesis nih.govaacrjournals.orgaacrjournals.org.
Protein LevelsReduced BCL2L1 and BCL2A1; Induced NOXA nih.govaacrjournals.orgaacrjournals.org.
Mesothelioma

In malignant pleural mesothelioma (MPM), this compound has demonstrated preferential inhibition of cell viability and induction of apoptosis when compared to normal mesothelial (LP9) cells amegroups.cnnih.gov. This effect was linked to the hypophosphorylation of 4E-binding protein 1 (4E-BP1) and a decrease in the protein levels of cancer-related genes such as c-myc and osteopontin (B1167477) nih.gov.

Furthermore, this compound showed enhanced cytotoxicity when combined with conventional chemotherapeutic agents like pemetrexed (B1662193) or gemcitabine (B846) amegroups.cnnih.gov. Genome-wide translational profiling using polysome microarray analysis revealed that this compound treatment regulated a large cohort of genes translationally nih.gov. The this compound-regulated translatome was negatively correlated with a previously published translatome regulated by eIF4E overexpression in human mammary epithelial cells, supporting the notion that this compound effectively inhibits the eIF4F complex in mesothelioma nih.gov. These data suggest that inhibiting the eIF4F complex with agents like this compound could be a viable strategy for treating mesothelioma nih.govcancerindex.org.

Table 7: Efficacy of this compound in Mesothelioma

Cell Type/ContextEffect of this compoundKey Mechanism/Outcome
MPM cellsPreferentially inhibited cell viability and induced apoptosis amegroups.cnnih.gov.Hypophosphorylation of 4E-BP1 nih.gov.
MPM cellsDecreased c-myc and osteopontin protein levels nih.gov.Disruption of cap-mediated translation amegroups.cn.
Combination TherapyEnhanced cytotoxicity with pemetrexed or gemcitabine amegroups.cnnih.gov.
Translational RegulationRegulated a large cohort of genes translationally nih.gov.Negative correlation with eIF4E overexpression translatome nih.gov.

Selective Inhibition of Oncogenic Protein Expression

This compound preferentially abrogates the expression of oncogenic proteins both in vitro and in vivo, demonstrating its potential as an anticancer agent oncotarget.com. This selective inhibition is a key aspect of its therapeutic efficacy, as it targets proteins essential for cancer cell survival and proliferation while generally sparing housekeeping proteins acs.orgmedchemexpress.com.

This compound has been consistently shown to inhibit the expression of Cyclin D1 and Cyclin E, key regulators of the cell cycle, in various cancer cell lines. Cyclin D1 and Cyclin E are often overexpressed in malignant cells, promoting uncontrolled proliferation acs.orgoncotarget.comnih.gov.

Research findings indicate that this compound treatment leads to a significant decrease in the levels of these cyclins. For instance, in CRL-2813 human melanoma cells, this compound treatment reduced Cyclin D1 and Cyclin E protein levels oncotarget.com. Similarly, in human glioma U87 cells, a significant downregulation of Cyclin D1 and Cyclin D2 was observed following this compound treatment karger.com. In human lung cancer cells, this compound was found to reduce Cyclin D1 levels nih.govnih.gov. Furthermore, in breast cancer stem cell (CSC) tumors, this compound strikingly decreased Cyclin D1 protein levels, indicating its role in inhibiting translation essential for cell proliferation in CSCs nih.govoncotarget.com. Multiple myeloma cells also exhibited suppressed expression of Cyclin D1 and D2 upon this compound treatment nih.gov.

Table 1: Inhibition of Cyclin D1 and Cyclin E by this compound

Oncogenic ProteinCell Line/ModelThis compound ConcentrationEffect on Protein ExpressionReference
Cyclin D1, Cyclin ECRL-2813 Melanoma cellsNot specifiedReduced protein levels oncotarget.com
Cyclin D1, Cyclin D2U87 Glioma cellsNot specifiedSignificant downregulation karger.com
Cyclin D1, Cyclin ECRL-2813 Melanoma cells15-30 µMMarkedly reduced expression medchemexpress.com
Cyclin D1Human lung cancer cellsNot specifiedReduced levels nih.govnih.gov
Cyclin D1Breast CSC tumorsNot specifiedStrikingly decreased levels nih.govoncotarget.com
Cyclin D1, Cyclin D2Multiple Myeloma cellsNot specifiedSuppressed expression nih.gov
Cyclin D1Non-Small Cell Lung Cancer (NSCLC) cellsNot specifiedDiminished expression nih.gov

The oncogene c-Myc is a critical regulator of cell proliferation, growth, and apoptosis, frequently overexpressed in various cancers. This compound has been shown to effectively downregulate c-Myc expression acs.orgoncotarget.com.

Studies have demonstrated that this compound treatment leads to a significant reduction in c-Myc protein levels in different cancer models. In CRL-2813 human melanoma cells, this compound treatment resulted in decreased c-Myc protein levels oncotarget.com. Similarly, in human glioma U87 cells, a significant downregulation of c-Myc was observed following this compound treatment karger.com. In breast CSC tumors, this compound strikingly decreased c-Myc protein levels, highlighting its impact on proliferation-essential proteins in these cells nih.govoncotarget.com. Furthermore, in multiple myeloma cells, this compound treatment suppressed c-Myc expression nih.gov. The compound also diminished c-Myc expression in non-small cell lung cancer (NSCLC) cells nih.gov. These findings collectively underscore this compound's ability to reduce c-Myc expression without affecting housekeeping proteins like β-actin frontiersin.org.

Table 2: Inhibition of c-Myc by this compound

Oncogenic ProteinCell Line/ModelThis compound ConcentrationEffect on Protein ExpressionReference
c-MycCRL-2813 Melanoma cellsNot specifiedReduced protein levels oncotarget.com
c-MycU87 Glioma cellsNot specifiedSignificant downregulation karger.com
c-MycBreast CSC tumorsNot specifiedStrikingly decreased levels nih.govoncotarget.com
c-MycMultiple Myeloma cellsNot specifiedSuppressed expression nih.gov
c-MycNSCLC cellsNot specifiedDiminished expression nih.gov

The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, with anti-apoptotic members like Bcl-2, Bcl-xL (BCL2L1), and Bcl-2-related protein A1 (BCL2A1) often overexpressed in cancer cells, contributing to chemotherapy resistance aacrjournals.org. This compound has been shown to modulate the expression of these proteins, promoting pro-apoptotic pathways.

Studies have reported that this compound treatment leads to a decrease in anti-apoptotic Bcl-2 protein levels. In CRL-2813 human melanoma cells, this compound treatment reduced Bcl-2 protein levels oncotarget.com. In human glioma U87 cells, a significant decrease in Bcl-2 expression was observed, accompanied by an increase in pro-apoptotic Bax and Bak proteins karger.com. This suggests that this compound-induced anti-cancer effects can be associated with Bax-dependent intrinsic apoptotic cascades karger.com. In chronic lymphocytic leukemia (CLL) cells, this compound consistently reduced the levels of prosurvival proteins BCL2L1 and BCL2A1, while inducing the pro-apoptotic protein NOXA aacrjournals.orgnih.govaacrjournals.org. This pattern of activity suggests a useful cooperation with BH3 mimetics like ABT-737 aacrjournals.orgnih.govaacrjournals.org. Furthermore, in NSCLC cells, this compound resulted in diminished expression of Bcl-2 nih.gov.

Table 3: Modulation of Bcl-2 Family Proteins by this compound

Protein TargetCell Line/ModelThis compound ConcentrationEffect on Protein ExpressionReference
Bcl-2CRL-2813 Melanoma cellsNot specifiedReduced protein levels oncotarget.com
Bcl-2U87 Glioma cellsNot specifiedSignificant decrease karger.com
Bax, BakU87 Glioma cellsNot specifiedSignificant increase karger.com
BCL2L1, BCL2A1Chronic Lymphocytic Leukemia (CLL) cellsNot specifiedConsistently reduced levels aacrjournals.orgnih.govaacrjournals.org
NOXAChronic Lymphocytic Leukemia (CLL) cellsNot specifiedInduced aacrjournals.orgnih.govaacrjournals.org
Bcl-2NSCLC cellsNot specifiedDiminished expression nih.gov

Survivin is an inhibitor of apoptosis protein (IAP) that is frequently overexpressed in human cancers and contributes to tumor cell survival and resistance to therapy aacrjournals.orgresearchgate.net. This compound has been shown to effectively downregulate Survivin expression.

Studies have demonstrated that this compound treatment leads to a decrease in Survivin protein levels in various cancer cell lines. In CRL-2813 human melanoma cells, this compound treatment resulted in reduced Survivin protein levels oncotarget.com. In human glioma U87 cells, inhibitory effects of this compound on Survivin expression were observed karger.com. (Z)-4EGI-1, an isomer of this compound, at concentrations of 15-30 µM for 6 hours, markedly reduced Survivin expression in CRL-2813 melanoma cells medchemexpress.com. In multiple myeloma cells, this compound treatment suppressed Survivin expression nih.gov. Furthermore, in malignant pleural mesothelioma cells (H2596 and H2461), this compound treatment led to a decrease in Survivin protein levels, suggesting a potential new strategy for treating mesothelioma aacrjournals.org. In NSCLC cells, this compound also resulted in diminished expression of Survivin nih.gov.

Table 4: Inhibition of Survivin by this compound

Oncogenic ProteinCell Line/ModelThis compound ConcentrationEffect on Protein ExpressionReference
SurvivinCRL-2813 Melanoma cellsNot specifiedReduced protein levels oncotarget.com
SurvivinU87 Glioma cellsNot specifiedInhibitory effects observed karger.com
SurvivinCRL-2813 Melanoma cells15-30 µMMarkedly reduced expression medchemexpress.com
SurvivinMultiple Myeloma cellsNot specifiedSuppressed expression nih.gov
SurvivinMalignant Pleural Mesothelioma cells (H2596, H2461)Not specifiedDecreased protein levels aacrjournals.org
SurvivinNSCLC cellsNot specifiedDiminished expression nih.gov

Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. This compound has demonstrated an ability to inhibit VEGF expression, particularly in the context of cancer stem cells and tumor angiogenesis nih.govoncotarget.comoncotarget.comnih.gov.

Studies have shown that this compound selectively inhibits the translation of mRNAs encoding proteins essential for breast cancer stem cell (CSC) maintenance, proliferation, and metastasis, including VEGF nih.govoncotarget.comoncotarget.comnih.gov. This suggests that this compound targets breast CSCs through selective inhibition of translation critical for their functions nih.govoncotarget.com. In NSCLC cells (H2009 and H522), a human VEGF ELISA assay revealed a significant decrease in VEGF in the cell culture medium following treatment with 50 µM this compound (p < 0.01 between control and drug) researchgate.net. This indicates that this compound can suppress tumor angiogenesis by reducing VEGF levels.

Table 5: Inhibition of VEGF by this compound

Oncogenic ProteinCell Line/ModelThis compound ConcentrationEffect on Protein ExpressionReference
VEGFBreast CSC tumorsNot specifiedSelectively inhibited translation of mRNA nih.govoncotarget.comoncotarget.comnih.gov
VEGFNSCLC cells (H2009, H522)50 µMSignificant decrease in cell culture medium (p < 0.01) researchgate.net

Cellular FLICE-inhibitory protein (c-FLIP) is an anti-apoptotic protein that inhibits death receptor-mediated apoptosis, while Death Receptor 5 (DR5) is a pro-apoptotic receptor that can initiate apoptosis upon binding to its ligand, TRAIL (TNF-related apoptosis-inducing ligand) nih.govnih.gov. This compound has been shown to modulate the levels of both c-FLIP and DR5, thereby sensitizing cancer cells to apoptosis, particularly when combined with TRAIL nih.govnih.govselleckchem.comoncotarget.com.

Research indicates that this compound treatment increases DR5 expression and reduces c-FLIP (both FLIPL and FLIPS) levels in various human lung cancer cell lines nih.govnih.gov. This modulation contributes to the enhanced induction of apoptosis when this compound is combined with TRAIL nih.govnih.gov. The mechanism involves this compound inducing CCAAT/enhancer-binding protein homologous protein (CHOP)-dependent DR5 expression and ubiquitin/proteasome-mediated degradation of c-FLIP nih.govnih.gov. Importantly, this effect is independent of the inhibition of cap-dependent protein translation nih.govnih.gov. In nasopharyngeal carcinoma (NPC) cells, this compound also increased DR5 expression and decreased c-FLIP expression oncotarget.com. Small interfering RNA (siRNA)-mediated blockade of DR5 induction or enforced expression of c-FLIP abrogated this compound's ability to enhance TRAIL-induced apoptosis, confirming the critical role of both DR5 induction and c-FLIP down-regulation in mediating the cooperative apoptotic effect nih.govnih.gov.

Table 6: Modulation of c-FLIP and DR5 by this compound

Protein TargetCell Line/ModelThis compound ConcentrationEffect on Protein ExpressionReference
DR5Human lung cancer cellsNot specifiedIncreased expression nih.govnih.gov
c-FLIP (FLIPL, FLIPS)Human lung cancer cellsNot specifiedReduced levels nih.govnih.gov
DR5Nasopharyngeal carcinoma (NPC) cellsNot specifiedIncreased expression oncotarget.com
c-FLIPNasopharyngeal carcinoma (NPC) cellsNot specifiedDecreased expression oncotarget.com
Noxa

This compound has been shown to induce the proapoptotic protein Noxa. In studies involving chronic lymphocytic leukemia (CLL) cells, this compound, unlike PI3K inhibitors or rapamycin, induced an endoplasmic reticulum (ER) stress response that included proapoptotic Noxa and the translation inhibitor phosphorylated eIF2α aacrjournals.orgnih.gov. This induction of Noxa contributes to this compound's ability to restore sensitivity to apoptosis, even through mechanisms independent of cap-dependent translation aacrjournals.orgnih.gov. In multiple myeloma cells, this compound strongly increased Noxa levels in cell lines that underwent this compound-induced apoptosis, suggesting a critical role for Noxa in mediating its apoptotic effects in this context researchgate.net.

Bax

The pro-apoptotic protein Bax is significantly activated by this compound, contributing to its cell death-inducing capabilities. In human glioma U87 cells, this compound treatment at concentrations of 10, 50, and 100 µM induced cell proliferation inhibition via apoptosis, which was mediated by Bax activation medchemexpress.commedchemexpress.comkarger.com. This apoptosis was associated with mitochondrial dysfunction and the activation of the intrinsic mitochondrial pathway, which was dependent on the induction of Bax karger.comnih.gov. Similarly, in multiple myeloma cells, this compound-induced apoptosis was consistently associated with Bax activation, as well as caspase-9 and caspase-3 cleavage, indicating the activation of the intrinsic mitochondrial pathway researchgate.net. While individual knockdown of Bax or Bak was not sufficient to inhibit this compound-induced apoptosis, the simultaneous silencing of both significantly decreased it, suggesting a redundant role for these proteins in this process researchgate.net.

Targeting Cancer Stem Cells (CSCs)

Cancer stem cells (CSCs) are a subpopulation within tumors believed to be essential for tumor metastasis and recurrence, and they often exhibit enhanced drug resistance nih.govnih.gov. This compound has demonstrated a preferential inhibitory effect on CSCs.

Enhanced Cytotoxicity to Breast Cancer Stem Cells

This compound exhibits increased cytotoxicity specifically towards breast cancer stem cells (BCSCs) compared to non-CSC breast cancer cells. For instance, the half-maximal inhibitory concentration (IC50) of this compound was approximately 10-11 µM for breast CSCs, while it was about 22 µM for non-CSCs and approximately 30 µM for general breast cancer cell lines such as SKBR-3, MCF-7, and MDA-MB-231 nih.govmedchemexpress.commedchemexpress.comnih.govglpbio.com. This indicates a more than two-fold increased cytotoxicity towards BCSCs nih.gov.

Table 1: IC50 Values of this compound in Breast Cancer Cells

Cell TypeIC50 (µM)Reference
Breast Cancer Stem Cells (CSCs)10-11 nih.govmedchemexpress.commedchemexpress.comnih.govglpbio.com
Non-CSC Breast Cancer Cells~22 nih.govmedchemexpress.commedchemexpress.comglpbio.com
SKBR-3, MCF-7, MDA-MB-231~30 medchemexpress.commedchemexpress.comglpbio.com

Promotion of Cancer Stem Cell Differentiation

Beyond cytotoxicity, this compound also promotes the differentiation of breast CSCs. Studies have shown that this compound effectively promotes breast CSC differentiation, evidenced by its ability to inhibit breast CSC tumorsphere growth nih.govmedchemexpress.comnih.govglpbio.com. This effect is achieved by selectively impairing the translation of proteins required for CSC maintenance nih.gov.

Suppression of CSC-Induced Tumor Angiogenesis

This compound has been found to suppress tumor angiogenesis induced by CSCs. It represses breast CSC-induced tube-like structure formation in human umbilical vein endothelial cells (HUVECs) nih.govmedchemexpress.commedchemexpress.comnih.govglpbio.com. Furthermore, in in vivo mouse models, this compound isomers were shown to suppress breast CSC tumor angiogenesis and tumor growth nih.govmedchemexpress.comnih.govglpbio.com. This suggests that this compound can inhibit the formation of new blood vessels that support tumor growth, a critical aspect of cancer progression nih.govnih.gov.

Selective Translational Inhibition in CSC Maintenance and Dissemination (e.g., NANOG, OCT4, CXCR4)

A key mechanism by which this compound targets CSCs is through the selective inhibition of translation of specific mRNAs crucial for CSC maintenance, proliferation, and metastasis. This compound selectively inhibits the translation of mRNAs encoding proteins such as NANOG, OCT4, and CXCR4 in breast CSC tumors nih.govnih.govresearchgate.netharvard.educnr.itfrontiersin.org. These proteins are vital for stemness, self-renewal, and metastatic potential of CSCs cnr.itfrontiersin.org. Additionally, this compound has been shown to decrease the protein levels of c-MYC, cyclin D1, and VEGF in breast CSC tumors nih.govnih.govresearchgate.net. This selective translational interference by this compound highlights its potential as a targeted therapeutic agent against CSCs nih.govresearchgate.net.

Table 2: Proteins/Genes with Translation Selectively Inhibited by this compound in Breast CSCs

Protein/GeneRole in CSCsReference
NANOGPluripotency, Stemness, Maintenance nih.govnih.govresearchgate.netcnr.itfrontiersin.org
OCT4Pluripotency, Stemness, Maintenance nih.govnih.govresearchgate.netcnr.itfrontiersin.org
CXCR4Tumor Metastasis, Dissemination, Stemness nih.govnih.govresearchgate.netcnr.it
c-MYCCell Proliferation, Oncogenesis nih.govnih.govresearchgate.net
Cyclin D1Cell Proliferation, Cell Cycle Regulation nih.govresearchgate.net
VEGFPro-angiogenic Factor, Tumor Angiogenesis nih.govnih.govresearchgate.net
c-MYBEMT mediator, CSC maintenance, proliferation, metastasis nih.govresearchgate.net

Neurobiological and Neuropathological Implications

Impact on Pain Plasticity and Nociceptive Processes

The chemical compound this compound has emerged as a significant tool in understanding and modulating pain plasticity and nociceptive processes, primarily through its inhibitory action on the eukaryotic initiation factor 4E (eIF4E) and eukaryotic initiation factor 4G (eIF4G) interaction. This disruption prevents the formation of the eIF4F complex, a critical step in cap-dependent translation, which plays a pivotal role in the synthesis of proteins essential for neuronal plasticity and the development of persistent pain states. wikipedia.orgtocris.comwikipedia.orgwikipedia.org

Mechanism of Action in Nociception

This compound functions by binding to eIF4E at a site distinct from its eIF4G-binding epitope, inducing localized conformational changes that lead to the dissociation of eIF4G from eIF4E. wikipedia.orgtocris.com This mechanism mimics the action of natural cellular regulatory molecules, the 4E-binding proteins (4E-BPs), which also inhibit eIF4E's association with eIF4G. tocris.com By inhibiting the eIF4F complex formation, this compound selectively impairs the translation of a subset of messenger RNAs (mRNAs) involved in cellular processes, including those critical for neuronal plasticity and pain transmission. wikipedia.orgtocris.com

Modulation of Mechanical Allodynia and Hypersensitivity

Preclinical studies have consistently demonstrated the beneficial effects of this compound in alleviating various forms of mechanical pain hypersensitivity. For instance, intraplantar administration of this compound effectively blocked mechanical allodynia induced by pro-inflammatory mediators such as interleukin-6 (IL-6) and nerve growth factor (NGF). wikipedia.org This suggests that local activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling, which stimulates eIF4F complex formation, contributes to pain hypersensitivity via axonal mRNA translation, a process inhibited by this compound. wikipedia.org

Furthermore, this compound has been shown to reverse mechanical hypersensitivity in models where the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) is genetically deleted. Mice lacking 4E-BP1 exhibit mechanical, but not thermal, pain hypersensitivity due to augmented eIF4F complex formation and increased excitatory synaptic input into spinal neurons. Daily intrathecal administration of this compound (10 µg over three days) normalized the enhanced binding of eIF4G to eIF4E in these mice, effectively rescuing their mechanical hypersensitivity. sigmaaldrich.comcenmed.com This normalization by this compound was also observed in the increased miniature excitatory postsynaptic current (mEPSC) amplitude in lamina II spinal neurons and the enhanced expression of neuroligin 1 in the spinal cord of 4E-BP1 knockout mice, highlighting the role of translational control in regulating synaptic function in pain pathways. sigmaaldrich.comcenmed.comtocris.com

In models of chronic pain induced by protease-activated receptor 2 (PAR2) activation, intraplantar injection of this compound prevented the development of acute mechanical hypersensitivity. dovepress.com Similarly, intrathecal administration of this compound blocked pain hypersensitivity produced by intrathecal injection of epiregulin (EREG), an endogenous agonist of the epidermal growth factor receptor (EGFR), further implicating the eIF4F complex in EGFR-mediated pain processing. wikipedia.orgnih.gov

Prevention of Hyperalgesic Priming

Beyond acute pain modulation, this compound also plays a crucial role in preventing the establishment of persistent sensitization states, known as hyperalgesic priming. Intraplantar administration of this compound blocked the establishment of the sensitization state in hyperalgesic priming models in response to IL-6 and NGF injection. wikipedia.org This indicates that the eIF4F complex, targeted by this compound, is involved in the long-term changes in nociceptive processing that lead to chronic pain. wikipedia.org The ability of this compound to prevent hyperalgesic priming was also observed following PAR2 agonist injection, underscoring its broad utility in models of pain plasticity. dovepress.com

Effects on Formalin-Induced Pain Behavior

In the formalin test, a model used to assess both acute and persistent pain, this compound has demonstrated efficacy. Intrathecal administration of this compound rescued enhanced formalin-induced pain behavior in mice lacking 4E-BP1, further supporting its role in modulating nociceptive responses. sigmaaldrich.comcenmed.com

Interactions with Key Signaling Pathways in Pain

The efficacy of this compound in pain models is intricately linked to its interactions with major signaling pathways implicated in nociception. The compound's inhibition of eIF4F complex formation directly impacts cap-dependent translation, a process regulated by the mTORC1 and ERK pathways. Both mTORC1 and ERK pathways are known to integrate signals from various external and internal cues and have significant functions in the development of pain. wikipedia.org While acute inhibition of mTORC1 can alleviate pain, chronic mTORC1 inhibition can paradoxically lead to mechanical hypersensitivity due to compensatory activation of ERK. wikipedia.org In contrast, chronic inhibition of eIF4E, as achieved by this compound, does not activate these compensatory mechanisms, making it a potentially more favorable target for persistent pain. wikipedia.org

The involvement of this compound in the EGFR pathway's contribution to pain is also notable. Epiregulin/EGFR increases pain through a signaling cascade involving PI3K/AKT→mTOR→4E-BP1→eIF4F complex. Treatment with this compound has been shown to block these epiregulin-induced effects, highlighting its role in disrupting this specific pain-promoting pathway. nih.gov

The following table summarizes key research findings regarding this compound's impact on pain plasticity and nociceptive processes:

Table 1: Summary of this compound's Impact on Pain Plasticity and Nociceptive Processes

Pain Model/MechanismEffect of this compoundKey FindingsReference
IL-6/NGF-induced Mechanical AllodyniaBlockedSubcutaneous and intraplantar administration of this compound prevented mechanical allodynia. wikipedia.org
IL-6/NGF-induced Hyperalgesic PrimingBlockedIntraplantar this compound prevented the establishment of sensitization. wikipedia.org
Epiregulin (EREG)-induced Pain HypersensitivityBlockedIntrathecal this compound (25 µg) blocked EREG effects. wikipedia.orgnih.gov
4E-BP1 Deletion-induced Mechanical HypersensitivityRescued/NormalizedDaily intrathecal this compound (10 µg) normalized eIF4G:eIF4E binding, reversed mechanical hypersensitivity, and normalized increased mEPSC amplitude and neuroligin 1 expression in spinal cord. sigmaaldrich.comcenmed.comtocris.com
Formalin-induced Pain Behavior (in 4E-BP1 KO mice)RescuedDaily intrathecal this compound (10 µg) reversed enhanced pain behavior. sigmaaldrich.comcenmed.com
PAR2 Agonist-induced Mechanical Hypersensitivity & Hyperalgesic PrimingPreventedIntraplantar this compound prevented development of acute mechanical hypersensitivity and hyperalgesic priming. dovepress.com

Structure Activity Relationship Sar Studies and Analog Development

Delineation of Minimal Pharmacophore

Initial SAR studies of 4EGI-1 identified several key structural components as essential for its inhibitory activity against the eIF4E/eIF4G interaction. The minimal pharmacophore of this compound, chemically known as (E/Z)-2-(2-(4-(3,4-dichlorophenyl)thiazol-2-yl)hydrazono)-3-(2-nitrophenyl)propanoic acid, includes the carboxyl group, the hydrazono function, the thiazolidine (B150603) ring, and both the benzyl (B1604629) and phenyl moieties nih.gov.

Specific modifications to these core elements revealed their importance:

Reduction of the imino group or its replacement with an amino group led to a complete abrogation of activity nih.gov.

The hydrazone function was highlighted as playing a critical role in the minimal pharmacophore nih.gov.

Removal of the benzyl CH2 group in this compound, however, retained activity nih.gov.

Attempts to substitute the thiazolidine ring with alternative heterocyclic systems like triazole or oxazole (B20620) resulted in a significant decrease in potency nih.gov.

Conversely, the thiazolidine ring tolerated hydrophobic substituents at position 5 nih.gov.

Further structural insights from high-resolution crystal structures revealed that this compound binds to a hydrophobic and basic pocket on eIF4E, located between strand-β2 (L60-T68) and helix-α1 (E69-N77). This binding site is distinct from the eIF4G-binding site, indicating an allosteric mechanism of action where this compound displaces eIF4G by inducing conformational changes, particularly in helix-α1 nih.gov.

Design and Synthesis of this compound Analogs

To enhance the binding affinity and translational inhibitory activities of this compound, a diverse series of this compound-derived thiazol-2-yl hydrazones were designed and synthesized. These efforts focused on exploring the structural latitude of the molecule, particularly by probing a wide range of substituents on the phenyl rings of both the 3-phenylpropionic acid and 4-phenylthiazolidine moieties nih.govnih.gov. The synthesis strategies aimed to generate analogs with improved potency and physicochemical properties, including solubility and configurational stability nih.gov.

Substituent Effects on Phenyl Rings

Comprehensive studies were conducted to understand the impact of various substituents on the two phenyl rings (designated as rings A and C in the this compound structure) on the biological activity of the analogs. Researchers explored substituents with diverse chemical properties, including electron-withdrawing, electron-donating, hydrogen bond donors and acceptors, and both charged and non-charged hydrophobic and hydrophilic moieties nih.gov.

For instance, modifications to the phenyl in the 2-(4-(3,4-dichlorophenyl)thiazol-2-yl) moiety were explored. Analogs containing dimethoxy substituents on dihydronaphtho- and chromeno-ring systems showed enhanced potency, with IC50 values as low as 10.5 µM for compounds like (E)-46c and (E)-46a acs.org. This suggests that specific substitutions can significantly influence binding affinity. The initial prototypic this compound featured an o-nitro-substitution on ring A and dichloro-substitution on ring C, and subsequent studies investigated the effect of replacing these with more polar dimethoxy substitutions on ring C acs.org.

Evaluation of E- and Z-Isomers

This compound exists as two stable geometric isomers, E and Z, due to the carbimino bond of the hydrazono function nih.govpnas.org. Both E and Z isomers bind to eIF4E, with the Z isomer generally exhibiting a slightly higher affinity pnas.org. For example, (Z)-4EGI-1 has been reported to bind to eIF4E with an IC50 of 43.5 µM and a Kd value of 8.74 µM medchemexpress.com.

Development of Rigidified Mimetics for Enhanced Potency

A significant strategy in the optimization of this compound involved the development of rigidified mimetics. This approach aimed to constrain the conformation of the molecule, thereby potentially improving its binding affinity, specificity, and pharmacokinetic properties acs.orgresearchgate.net. Researchers designed and synthesized a series of rigidified this compound mimetics where the phenyl in the 2-(4-(3,4-dichlorophenyl)thiazol-2-yl) moiety was bridged into a tricyclic system acs.orgnih.gov.

Various bridging linkers were investigated, including ethylene (B1197577), methylene (B1212753) oxide, methylenesulfide, methylenesulfoxide, and methylenesulfone acs.orgnih.gov. Many of these rigidified analogs demonstrated markedly superior potency compared to the parent this compound in inhibiting the eIF4E/eIF4G interaction, which is a rate-limiting step in eukaryotic translation initiation acs.orgnih.govfrontiersin.org.

For instance, the simplest rigidified mimetics, (E/Z)-13a and (E/Z)-13b, which incorporated an ethylene bridge, showed a 1.5- to 2-fold increase in binding affinity relative to the parent (Z)-4EGI-1 acs.org. Further enhancement was observed with an oxymethylene bridge, leading to a 3-fold increase in binding affinity for (Z)-23a (IC50 = 15.5 µM) compared to (Z)-4EGI-1 acs.org. However, rigidification through bridges containing more polar groups like thiomethylene, methylenesulfoxide, or methylenesulfone did not consistently improve binding affinity, possibly due to a decrease in the calculated partition coefficient (CLogP) associated with increased polarity acs.org.

The table below summarizes the binding affinities of selected rigidified this compound mimetics relative to the parent (Z)-4EGI-1:

Analog Type / BridgeBinding Affinity Enhancement (Fold Increase vs. (Z)-4EGI-1)IC50 (µM) (for (Z)-23a)Key Structural FeatureCitation
(E/Z)-13a, (E/Z)-13b1.5- to 2-foldN/AEthylene bridge acs.org
(Z)-23a3-fold15.5Oxymethylene bridge acs.org
ThiomethyleneNo enhancementN/AThiomethylene bridge acs.org
MethylenesulfoxideNo enhancementN/AMethylenesulfoxide acs.org
MethylenesulfoneNo enhancementN/AMethylenesulfone acs.org

Optimization Strategies for Improved Binding Affinity and Translational Inhibitory Activities

Despite its utility as a molecular probe, this compound required optimization to address its binding affinity, solubility, and configurational lability nih.gov. The overarching strategy for improving this compound's therapeutic potential involved a systematic medicinal chemistry approach, encompassing the design and synthesis of numerous analogs and rigidified mimetics nih.govnih.gov.

Key optimization strategies included:

Conformational Rigidification: Bridging the thiazolyl and phenyl rings into tricyclic systems proved effective in enhancing potency by locking the molecule into a more favorable binding conformation nih.govacs.org.

Substituent Exploration: Extensive probing of various substituents on the phenyl rings of both the 3-phenylpropionic acid and 4-phenylthiazolidine moieties was crucial. This involved evaluating a wide range of chemical properties to identify optimal groups that improved binding affinity and inhibitory activities nih.govnih.gov.

Isomer Evaluation: Understanding the distinct properties and activities of the E and Z isomers of this compound and its analogs allowed for the selection of the more potent forms for further development nih.govpnas.org.

Structure-Based Design: High-resolution crystal structures of this compound analogs in complex with eIF4E provided atomic-level insights into the binding mode and allosteric mechanism. This structural information is invaluable for rational drug design, enabling targeted modifications to improve interactions with specific pockets on eIF4E and to optimize the dissociation of eIF4G while potentially stabilizing 4E-BP1 binding nih.govresearchgate.netpnas.org.

These optimization efforts have led to the development of analogs with significantly enhanced binding affinity to eIF4E and improved translational inhibitory activities, paving the way for more potent and effective inhibitors of the eIF4E/eIF4G interaction nih.gov.

Advanced Research Methodologies for 4egi 1 Characterization

Fluorescence Polarization Assays for Protein-Protein Interaction Analysis

Fluorescence Polarization (FP) has been a cornerstone technique in the discovery and characterization of 4EGI-1. pnas.orgnih.gov This assay is particularly well-suited for studying the binding events between proteins, such as the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G.

The principle of the FP assay in the context of this compound involves a fluorescently labeled peptide derived from eIF4G that contains the eIF4E-binding motif. nih.govnih.gov When this peptide is unbound and rotates rapidly in solution, the emitted light is depolarized. However, upon binding to the much larger eIF4E protein, its rotation slows significantly, resulting in a higher degree of polarized light emission. Small molecules like this compound that competitively inhibit the eIF4E/eIF4G interaction will displace the fluorescently labeled eIF4G peptide from eIF4E. This displacement leads to a decrease in the fluorescence polarization signal, which can be quantified to determine the inhibitory potency of the compound. pnas.orgnih.gov

Initial high-throughput screening of chemical libraries using this FP assay led to the identification of this compound as a hit compound. nih.gov Subsequent structure-activity relationship studies have employed this assay to evaluate a series of this compound analogs, leading to the development of compounds with enhanced binding affinity and inhibitory activity. nih.gov The potency of this compound and its analogs is often expressed as the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent peptide. nih.gov Direct binding affinities, expressed as the equilibrium dissociation constant (Kd), have also been determined using fluorescence quenching experiments, with this compound exhibiting Kd values in the micromolar range for its interaction with eIF4E. pnas.org

CompoundBinding Affinity (Kd) to eIF4EReference
This compound~25 µM medchemexpress.com
This compound (E isomer)10-20 µM pnas.org
This compound (Z isomer)Slightly higher affinity than E isomer pnas.org
Table 1: Binding affinities of this compound isomers to eIF4E as determined by fluorescence-based assays.

It is noteworthy that FP assays have also been instrumental in elucidating the allosteric mechanism of this compound's inhibitory action. nih.govnih.govpnas.org These studies revealed that this compound binds to a site on eIF4E that is distant from the eIF4G binding site, inducing a conformational change that leads to the dissociation of eIF4G. nih.govnih.govpnas.org

Cell-Free and Cell-Based Translation Initiation Assays

To assess the functional consequences of this compound's inhibition of the eIF4E/eIF4G interaction, both cell-free and cell-based translation initiation assays are employed. These assays provide a direct measure of the compound's ability to inhibit cap-dependent translation.

Cell-free translation assays , such as those using rabbit reticulocyte lysates, allow for the study of translation in a controlled in vitro environment. nih.gov In a typical setup, a capped messenger RNA (mRNA) transcript encoding a reporter protein, such as luciferase, is added to the lysate in the presence of varying concentrations of this compound. The inhibition of cap-dependent translation is then quantified by measuring the reduction in reporter protein activity. nih.gov These assays have demonstrated that this compound can inhibit the translation of capped mRNAs in a dose-dependent manner. nih.gov

Cell-based translation assays utilize reporter constructs transfected into cultured cells to monitor the effect of this compound on protein synthesis within a cellular context. A common approach is the use of a dual-luciferase reporter vector. In this system, the expression of one reporter (e.g., Renilla luciferase) is driven by a cap-dependent mechanism, while the expression of a second reporter (e.g., Firefly luciferase) is driven by a cap-independent mechanism, such as an internal ribosome entry site (IRES). By measuring the relative expression of the two reporters in the presence of this compound, it is possible to specifically assess the inhibition of cap-dependent translation. Studies using such reporter systems have confirmed that this compound selectively inhibits cap-dependent translation in various cancer cell lines.

Polysome Profiling and Sucrose (B13894) Gradient Fractionation Analysis

Polysome profiling is a powerful technique used to obtain a snapshot of the translational activity within a cell. springernature.comjci.org This method separates cellular extracts through a sucrose gradient by ultracentrifugation, which allows for the separation of individual ribosomal subunits (40S and 60S), monosomes (80S), and polysomes (mRNAs with multiple ribosomes). drummondlab.orgjove.comucsd.edu The distribution of mRNAs across the gradient provides a measure of their translational efficiency; mRNAs that are actively being translated are associated with heavy polysomes.

The analysis of polysome profiles in cells treated with this compound reveals a characteristic shift in the distribution of ribosomes. For instance, in non-small cell lung cancer (NSCLC) cells, treatment with this compound leads to a decrease in the abundance of heavy polysomes and an accumulation of 80S monosomes. researchgate.net This shift indicates a global inhibition of translation initiation, as fewer ribosomes are being loaded onto mRNAs to form polysomes. nih.gov The absorbance at 254 nm is monitored during fractionation to generate a polysome profile, which graphically represents the distribution of ribosomal complexes. researchgate.net By collecting fractions from the gradient and analyzing the RNA content, researchers can identify specific mRNAs whose translation is particularly sensitive to this compound treatment.

Metabolic Labeling Techniques for Global Protein Synthesis Rate Determination

During translation, puromycin (B1679871) can enter the A-site of the ribosome and be incorporated into the C-terminus of nascent polypeptide chains, leading to premature chain termination. themoonlab.org The amount of puromycin incorporated into proteins is directly proportional to the rate of global protein synthesis. Puromycylated peptides can then be detected and quantified by immunoblotting using a specific anti-puromycin antibody. nih.govresearchgate.net

Immunoblot Analysis for Specific Protein Expression and Phosphorylation

Immunoblot analysis, also known as Western blotting, is a fundamental technique used to detect and quantify the expression levels of specific proteins in cell or tissue extracts. This method has been extensively used to investigate the downstream effects of this compound on the expression of key regulatory proteins involved in cell proliferation, survival, and apoptosis.

By inhibiting cap-dependent translation, this compound preferentially affects the synthesis of proteins encoded by mRNAs with highly structured 5' untranslated regions (UTRs), which are often oncogenes. researchgate.net Immunoblot analyses have consistently shown that treatment with this compound leads to a significant downregulation of several oncoproteins, including:

Cyclin D1 : A key regulator of cell cycle progression. nih.gov

c-Myc : A transcription factor that controls the expression of numerous genes involved in cell growth and proliferation. nih.govfrontiersin.org

Bcl-2 : An anti-apoptotic protein that promotes cell survival. nih.gov

Conversely, the expression of housekeeping proteins, such as β-actin, which are translated from mRNAs with less complex 5' UTRs, is generally unaffected by this compound treatment. frontiersin.org This differential effect highlights the selectivity of this compound for cap-dependent translation of specific mRNAs.

Furthermore, immunoblotting with phospho-specific antibodies is employed to study the effect of this compound on signaling pathways that regulate translation, such as the mTOR pathway. For example, these studies can assess the phosphorylation status of proteins like 4E-BP1, a key regulator of eIF4E availability. nih.gov

ProteinEffect of this compound TreatmentCellular FunctionReference
Cyclin D1DownregulationCell Cycle Progression nih.gov
c-MycDownregulationTranscription Factor, Cell Growth nih.govfrontiersin.org
Bcl-2DownregulationAnti-apoptotic nih.gov
β-actinNo significant changeHousekeeping Protein frontiersin.org
Table 2: Effect of this compound on the expression of specific proteins as determined by immunoblot analysis.

Gene Silencing (siRNA) Approaches for Target Validation

Gene silencing using small interfering RNA (siRNA) is a powerful tool for validating the molecular target of a drug and for dissecting its mechanism of action. nih.govresearchgate.netnih.gov In the context of this compound research, siRNA-mediated knockdown of eIF4E is used to mimic the effect of inhibiting the eIF4E/eIF4G interaction and to determine which cellular effects of this compound are a direct consequence of this inhibition.

For instance, studies have shown that while both this compound treatment and eIF4E siRNA lead to a decrease in the expression of cyclin D1, only this compound treatment results in the upregulation of DR5 and downregulation of c-FLIP, which are key events in sensitizing cells to TRAIL-mediated apoptosis. nih.gov This finding suggests that this compound possesses biological activities that are independent of its inhibitory effect on cap-dependent translation. nih.gov

By comparing the phenotypic and molecular changes induced by this compound with those caused by the specific knockdown of its intended target, researchers can gain valuable insights into the on-target and potential off-target effects of the compound. This approach is crucial for a comprehensive understanding of the pharmacological profile of this compound.

Xenograft Models for In Vivo Efficacy Assessment

To evaluate the therapeutic potential of this compound in a living organism, preclinical studies are conducted using xenograft models. altogenlabs.comnih.govcreative-biolabs.com These models involve the transplantation of human tumor cells or patient-derived tumor tissue into immunocompromised mice. altogenlabs.comnih.gov Xenograft models provide a valuable platform to assess the in vivo efficacy of anticancer agents by monitoring their effects on tumor growth and progression. altogenlabs.comresearchgate.net

In studies involving this compound, human cancer cell lines, such as those from breast cancer, are injected into mice to establish tumors. nih.govnih.gov The mice are then treated with this compound, and tumor volume is measured over time to assess the compound's ability to inhibit tumor growth. nih.gov These studies have demonstrated that this compound can significantly suppress the growth of breast cancer xenografts in vivo. nih.govnih.gov

In addition to monitoring tumor size, xenograft studies allow for the analysis of the tumor microenvironment and the molecular effects of the drug on the tumor tissue. For example, tumors can be excised at the end of the study and analyzed by immunohistochemistry to assess markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). nih.gov Furthermore, immunoblot analysis of tumor lysates can confirm the downregulation of oncoproteins like c-Myc and cyclin D1 in vivo. researchgate.net These in vivo studies are a critical step in the preclinical development of this compound as a potential cancer therapeutic.

Structural Biology Approaches

Structural biology provides critical insights into the molecular interactions between this compound and its target, the eukaryotic translation initiation factor eIF4E. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the precise binding mode and the allosteric mechanism of action of this compound.

X-ray Crystallography of eIF4E/4EGI-1 Complexes

High-resolution X-ray crystal structures have been determined for eIF4E in complex with this compound and two of its analogs, providing a detailed atomic-level view of the interaction. pnas.org These studies were pivotal in revealing that this compound does not bind to the same site as eIF4G, but rather to a distinct, allosteric site. pnas.orgnih.govnih.gov

Researchers successfully co-crystallized the E-isomer of this compound (this compound[E]) and its analogs with eIF4E, obtaining structures at resolutions ranging from 1.5 to 1.8 Å. pnas.org The crystallographic data revealed that this compound[E] binds to a hydrophobic pocket on a lateral surface of eIF4E, distant from the dorsal eIF4G binding site. pnas.orgnih.gov This binding site is located between the β-sheet₂ (residues Leu60-Thr68) and α-helix₁ (residues Glu69-Asn77). pnas.orgnih.gov The binding of the compound was unambiguous, as shown by the unbiased difference electron density maps calculated during the early stages of structure refinement. pnas.orgresearchgate.net

The interaction induces a significant and unusual conformational change in eIF4E. nih.gov Specifically, the binding of this compound causes a short 3₁₀-helix (residues Ser82-Leu85) to unfold, while simultaneously extending α-helix₁ by one turn (residues His78-Ser82). pnas.orgnih.gov This rearrangement in a region that stretches between the this compound and eIF4G binding sites is central to the allosteric mechanism that leads to the dissociation of eIF4G from eIF4E. pnas.orgnih.gov The crystal structure of the eIF4E/4EGI-1[E]/m⁷GTP complex showed a 2:1 protein-to-inhibitor stoichiometry in the asymmetric unit, with one molecule of this compound[E] bound to one eIF4E molecule (chain A) and the other eIF4E molecule (chain B) being free of the inhibitor. pnas.orgresearchgate.net

Crystallographic Data for eIF4E/4EGI-1 Analog Complexes
ComplexPDB IDResolution (Å)Space GroupUnit Cell Dimensions (a, b, c in Å)
eIF4E/4EGI-1[E]/m⁷GTP4TPW1.80P2₁2₁2₁59.8, 88.9, 90.7
eIF4E/pAthis compound[E]/m⁷GTP4TPX1.50P2₁2₁2₁60.1, 89.4, 91.3
eIF4E/4EGIpBr[E]/m⁷GTP4TPY1.65P2₁2₁2₁59.8, 89.1, 91.1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding and Conformational Studies

NMR spectroscopy was a key technique used to map the binding interface of this compound on eIF4E in solution, providing the initial evidence for an allosteric mechanism of inhibition. pnas.orgnih.gov Researchers performed titration experiments, monitoring the chemical shift perturbations in ¹H-¹⁵N correlated NMR spectra of eIF4E upon the addition of this compound[E], which is the more soluble of the two isomers. pnas.orgresearchgate.net

The NMR data indicated that the amino acid residues of eIF4E most affected by this compound binding were located on a lateral surface of the protein, near the cap-binding loop and adjacent to the C-terminal end of helix-α1. pnas.org This binding site was notably distant from the established eIF4G interaction epitope, which is located at the N-terminus of α1 and helix-α2. pnas.orgresearchgate.net The inhibitor also did not appear to bind in a large cavity between α-helix 1 and α-helix 2. pnas.org These findings contradicted the initial hypothesis that this compound acted as a competitive inhibitor by directly blocking the eIF4G binding site. pnas.orgresearchgate.net

While NMR was crucial for identifying the binding site, significant line broadening of the eIF4E spectra in the presence of this compound prevented the measurement of intermolecular Nuclear Overhauser Effects (NOEs). pnas.orgresearchgate.net This limitation meant that a detailed solution structure of the complex could not be determined by NMR alone, which prompted the successful pursuit of X-ray crystallography to obtain a high-resolution atomic model of the complex. pnas.org Further studies using 2D [¹H, ¹⁵N] TROSY-HSQC experiments also investigated how this compound modulates the interaction between eIF4E and 4E-BP1, another key binding partner. pnas.org

Summary of NMR Spectroscopy Findings for this compound
NMR Experiment TypeKey ObservationConclusion
¹H-¹⁵N Correlated Spectra TitrationChemical shift perturbations observed on a lateral surface of eIF4E, distant from the eIF4G binding site. pnas.orgProvided the first evidence for an allosteric binding mechanism. pnas.orgnih.gov
General ObservationSignificant line broadening of eIF4E signals upon this compound binding. pnas.orgresearchgate.netPrevented the determination of a detailed solution structure of the complex by NMR. pnas.org
2D [¹H, ¹⁵N] TROSY-HSQCUsed to investigate the modulation of the eIF4E/4E-BP1 interaction by this compound. pnas.orgRevealed details of the dual activity of this compound in dissociating eIF4G while stabilizing 4E-BP1 binding. pnas.org

Translational Research Considerations and Future Directions

Pharmacological Tool Utility in Investigating Translational Control Mechanisms

4EGI-1 serves as a valuable pharmacological tool for dissecting the intricate mechanisms of translational control, particularly those dependent on eIF4E. It selectively disrupts the eIF4E–eIF4G interaction, thereby inhibiting cap-dependent translation nih.govtocris.com. This specificity allows researchers to study the impact of cap-dependent translation on various biological processes. For instance, this compound has been instrumental in demonstrating that fear memory consolidation, but not reconsolidation, requires greater levels of cap-dependent translation in the amygdala nih.gov. Studies have shown that this compound effectively blocks eIF4E–eIF4G interactions in rat brain tissue, providing a more specific way to block translation of specific mRNAs following synaptic activity or behavioral experience nih.gov.

Beyond its role in memory, this compound has been utilized to investigate eIF4E-dependent processes in other contexts, such as autism bio-techne.comfrontiersin.org. It has been shown to inhibit the translation of transcripts with highly structured 5' UTRs, including oncogenic proteins like c-Myc, Bcl-XL, cyclin D, and survivin, which are often overexpressed in cancer researchgate.netresearchgate.netresearchgate.net. This selective inhibition of malignancy-related proteins highlights its utility in understanding the translational reprogramming that occurs in various pathologies researchgate.netresearchgate.net. Furthermore, this compound can enhance the association of 4E-BP1 with eIF4E, providing an additive tumor-suppressive activity by hindering eIF4G binding even when 4E-BP1 is hyperphosphorylated pnas.orgresearchgate.netresearchgate.net.

Challenges in Systemic Delivery and Overcoming Biological Barriers

Despite its promising pharmacological properties, this compound faces significant challenges in systemic delivery, particularly due to its poor solubility and limited ability to penetrate biological barriers such as the blood-brain barrier (BBB) frontiersin.org. For studies involving the brain, this compound has often been delivered directly via intracerebroventricular injection to bypass the BBB frontiersin.org. These delivery limitations restrict its broader therapeutic application and necessitate the development of strategies to improve its pharmacokinetic profile. Efforts to overcome these challenges include the development of rigidified analogs of this compound, which have shown improved potency in inhibiting the eIF4E/eIF4G interaction frontiersin.org. Additionally, the exploration of prodrug strategies or novel delivery systems could potentially enhance its systemic bioavailability and target tissue penetration researchgate.net.

Addressing and Mitigating Off-Target Activities for Therapeutic Development

While this compound is known for disrupting the eIF4E/eIF4G interaction, research has indicated that it may possess off-target activities that are independent of its effects on cap-dependent translation asm.orgnih.govnih.gov. For instance, this compound has been observed to inhibit global translation and lead to the accumulation of 80S ribosomes in a manner not seen when eIF4E levels are experimentally reduced asm.org. It can also induce an endoplasmic reticulum stress response, including the upregulation of proapoptotic NOXA and phosphorylated eIF2α, which appears to be independent of its cap-dependent translation inhibition aacrjournals.org. Furthermore, this compound has been shown to modulate the levels of DR5 and c-FLIP and augment TRAIL-induced apoptosis through mechanisms potentially independent of cap-dependent protein translation nih.gov. It has also been reported to impair mitochondrial functions frontiersin.org.

These off-target effects, while sometimes contributing to its anti-cancer activity (e.g., inducing apoptosis), pose a challenge for its therapeutic development as they can lead to unintended biological consequences and potentially limit its specificity and safety profile asm.orgnih.gov. Future medicinal chemistry efforts are crucial to identify and remove these off-target features from this compound to develop more precise and safer therapeutic agents nih.gov.

Development of More Potent and Selective Next-Generation Inhibitors

The insights gained from this compound have spurred the development of next-generation inhibitors with enhanced potency and selectivity. The goal is to design compounds that more effectively disrupt the eIF4E-eIF4G interaction while minimizing off-target effects. For example, rigidified analogs of this compound have been developed, demonstrating improved potency frontiersin.org. Other compounds like 4E1RCat and 4E2RCat have emerged, which not only block the interaction of eIF4E with eIF4G but also with 4E-BP1, thereby preventing eIF4F complex formation frontiersin.orgresearchgate.netmdpi.comresearchgate.net. These compounds have shown efficacy in various cancer models and hold the potential to reverse chemoresistance researchgate.netresearchgate.net.

The structural elucidation of eIF4E in complex with this compound has revealed an allosteric mechanism, where this compound binds to a hydrophobic pocket of eIF4E distant from the eIF4G-binding site, causing conformational changes that lead to eIF4G dislocation researchgate.netresearchgate.netpnas.org. This understanding provides a structural basis for designing new allosteric inhibitors. The ongoing development of such inhibitors aims to achieve a more targeted inhibition of eIF4E-dependent translation, potentially leading to more effective and less toxic therapeutic options nih.govacs.org.

Combination Therapeutic Strategies with Existing Anti-Cancer Agents

Given the critical role of eIF4E-dependent translation in cancer initiation and progression, combining this compound (or its derivatives) with existing anti-cancer agents represents a promising therapeutic strategy. The rationale is to achieve synergistic anti-tumor effects and overcome resistance mechanisms. For instance, this compound has been shown to amplify TRAIL (tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis via down-regulation of FLIP and induction of DR5 nih.govcenmed.com. It has also demonstrated synergy with the BH3 mimetic ABT-737 in inducing apoptosis in chronic lymphocytic leukemia cells, independent of prosurvival protein expression levels aacrjournals.org.

Furthermore, this compound has been found to inhibit mTORC1 signaling, which can, paradoxically, activate Akt due to the abrogation of negative feedback loops nih.govtandfonline.com. This Akt activation can counteract the anti-cancer effects of this compound. Therefore, combining this compound with Akt inhibitors, such as MK2206, has been proposed as a rational approach to potentiate its anti-tumor activity both in vitro and in vivo in xenograft mouse models nih.govtandfonline.com. Such combination therapies aim to exploit different pathways involved in cancer cell survival and proliferation, leading to more robust and sustained therapeutic responses.

Identification and Validation of Predictive Biomarkers for Clinical Application

The identification and validation of predictive biomarkers are crucial for the successful clinical application of eIF4E-targeting therapies, including this compound. Biomarkers can help in patient stratification, predicting treatment response, and monitoring disease progression. Overexpression of eIF4E is frequently observed in tumors and is associated with poor prognosis, making eIF4E itself a potential marker of tumor progression, malignant transformation, and metastasis oncotarget.comfrontiersin.orgscilit.com.

Research suggests that the ratio of eIF4E to 4E-BP (eIF4E/4E-BP ratio) could serve as a prognostic biomarker to select patients for clinical trials using mTOR inhibitors and to tailor personalized mTOR-targeted therapies oncotarget.com. The status of the interaction between eIF4E and its partners (eIF4G or 4E-BP1) in cancer cells has also been correlated with sensitivity to therapeutic treatment google.com. For example, overexpression of eIF4E in surgically negative margins of resected head and neck and oral cancers has been shown to predict an unfavorable microenvironment and early recurrence, suggesting its potential as a clinical biomarker for aggressive tumor behavior oaji.net. Further research is needed to validate these and other potential biomarkers, such as specific mRNA profiles whose translation is highly dependent on eIF4E activity, to guide clinical decision-making and optimize therapeutic outcomes.

Elucidation of Broader Mechanistic Insights into eIF4E-Dependent Processes

Studies utilizing this compound contribute significantly to a broader understanding of eIF4E-dependent processes beyond its well-established role in cancer. eIF4E's activity is crucial for numerous physiological processes, including protein synthesis, cellular growth, and differentiation researchgate.netnih.gov. Dysregulation of eIF4E activity has been linked to aging and neurodevelopmental disorders such as autism spectrum disorder (ASD) and Fragile X Syndrome (FXS) researchgate.netnih.gov.

This compound has been used to investigate eIF4E's role in memory consolidation and autism, demonstrating its utility in understanding translational control mechanisms in the brain nih.govbio-techne.comfrontiersin.org. Furthermore, eIF4E has been implicated in regulating pain plasticity, with studies suggesting that targeting eIF4E-dependent mechanisms could be a promising therapeutic strategy for chronic pain frontiersin.orgnih.gov. Beyond translation, eIF4E has also been shown to influence other aspects of mRNA maturation, including m7G capping, cleavage, and polyadenylation, and can reprogram the splicing machinery, driving alternative splicing of specific RNAs biorxiv.org. These findings suggest that eIF4E plays more pervasive roles in gene expression regulation than previously understood. Continued research with tools like this compound will help to fully elucidate the complex interactome and regulatory networks involving eIF4E across various biological systems and disease states.

Potential for Development as Chemical Probes in Biological Research

This compound functions as a competitive inhibitor, directly binding to eIF4E and thereby preventing its association with eIF4G, a critical step for cap-dependent messenger RNA (mRNA) translation initiation caymanchem.comapexbt.com. Beyond merely disrupting the eIF4E/eIF4G complex, this compound has also been observed to stabilize the interaction between eIF4E and the unphosphorylated form of 4E-binding protein 1 (4E-BP1) pnas.org. This dual mechanism of action makes this compound a potent chemical probe for investigating the regulatory roles of eIF4E-dependent translation.

As a molecular probe, this compound has been instrumental in advancing the understanding of fundamental biological processes and disease mechanisms. Research has utilized this compound to explore the significance of normal eIF4E/eIF4G interaction in memory consolidation, as well as the implications of dysregulated interaction in autism spectrum disorders caymanchem.comnih.gov. Furthermore, it has provided insights into how certain viruses, even those not requiring eIF4E or a cap structure for initiation, can have their translation blocked by this compound caymanchem.comnih.gov.

In the realm of disease research, particularly cancer, this compound has been widely employed to study the inhibition of oncogenic protein expression. Its ability to prevent the expression of proteins essential for rapid cancer cell growth and proliferation has led to its investigation in various cancer cell lines, where it induces apoptosis caymanchem.comapexbt.comwikipedia.org. Studies have demonstrated its activity against Jurkat and A549 cells, with concentrations of this compound exceeding 50 μM inducing cell death in Jurkat cells after 24 hours, alongside an increase in subG1 DNA content, which was reversible by a caspase inhibitor apexbt.com.

The compound's utility extends to diverse cancer models, including non-small cell lung cancer (NSCLC), melanoma, breast cancer, multiple myeloma, glioma, T-cell leukemia, chronic lymphocytic leukemia, and mesothelioma, where it has exhibited therapeutic efficacy in in vitro and/or in vivo studies researchgate.net. For instance, in H2009 NSCLC cells, treatment with 50 μM this compound for 14 hours demonstrated effects on global translation profiles researchgate.net. In U87 cells, this compound at concentrations of 10, 50, and 100 μM inhibited cell proliferation and induced apoptosis, mediated through Bax activation, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress via GRP-78 activation medchemexpress.com.

The precise binding affinity of this compound to eIF4E has been quantified, with a reported dissociation constant (KD) of 25 μM caymanchem.comapexbt.commedchemexpress.com. Its inhibitory concentration (IC50) for the eIF4E/eIF4G interaction is 125 μM apexbt.com. These quantitative data underscore its potency as a tool for modulating translation initiation.

Table 1: Key Research Findings of this compound as a Chemical Probe

ParameterValueTarget/ContextReference
KD (binding to eIF4E)25 μMeIF4E caymanchem.comapexbt.commedchemexpress.com
IC50 (eIF4E/eIF4G interaction)125 μMeIF4E/eIF4G interaction apexbt.com
Effect on Jurkat cells> 50 μM induces cell death and increased subG1 DNA content (24 hrs)Jurkat leukemia T cells apexbt.com
Effect on H2009 NSCLC cells50 μM affects global translation (14 hrs)Non-small cell lung cancer cells researchgate.net
Effect on U87 cells (proliferation/apoptosis)10, 50, 100 μM inhibits proliferation and induces apoptosisU87 cells (glioblastoma) medchemexpress.com

Looking ahead, ongoing structure-activity relationship (SAR) studies aim to optimize this compound and its derivatives. These efforts focus on improving its binding affinity, solubility, and configurational stability, which are crucial for enhancing its efficacy and broadening its applicability as a chemical probe in more complex biological systems and in vivo models nih.gov. The continued development of this compound and similar compounds promises to further elucidate the intricate mechanisms of translational control and their roles in health and disease.

Compound Information

Q & A

Q. How does 4EGI-1 inhibit the eIF4E/eIF4G interaction, and what experimental methods validate this mechanism?

  • Answer: this compound binds to eIF4E with a dissociation constant (KD) of 25 μM, competitively disrupting its interaction with eIF4G . This inhibition is validated via fluorescence anisotropy assays, where increasing this compound concentrations reduce eIF4E activity (EC50 = 97 ± 4 μM) by destabilizing the eIF4E/7mGTP complex . Western blotting further confirms downstream effects, such as reduced phosphorylation of 4E-BP1, a marker of mTOR inhibition .

Q. What are the standard in vitro assays to evaluate this compound’s cytotoxicity and selectivity in cancer cells?

  • Answer: ATP-based cell viability assays are commonly used, revealing IC50 values of ~30 μM in non-CSC breast cancer cells (e.g., MCF-7) versus ~11 μM in breast cancer stem cells (CSCs) . Flow cytometry with CSC markers (CD44<sup>high</sup>/CD24<sup>low</sup>) demonstrates selective depletion of CSCs by this compound isomers, while inactive analogs (e.g., 4EGI-N(410E)) show no effect .

Q. How does this compound modulate apoptosis in cancer models?

  • Answer: this compound induces apoptosis by upregulating DR5 (a pro-apoptotic receptor) via CHOP-dependent endoplasmic reticulum (ER) stress and downregulating c-FLIP (an anti-apoptotic protein) through ubiquitin-proteasome degradation . In nasopharyngeal carcinoma, this mechanism synergizes with TRAIL to enhance radiotherapy sensitivity .

Advanced Research Questions

Q. Why does this compound exhibit selective cytotoxicity in breast CSCs compared to non-CSCs?

  • Answer: Breast CSCs overexpress eIF4E1, making them more dependent on cap-dependent translation for survival. This compound selectively inhibits translation of CSC maintenance mRNAs (e.g., NANOG, OCT4, c-MYC) while sparing non-CSCs . Transcriptomic profiling via RT-PCR confirms that this compound reduces oncogenic protein synthesis without altering mRNA levels .

Q. How do structural dynamics of eIF4E influence this compound’s inhibitory activity?

  • Answer: Molecular dynamics simulations reveal that this compound stabilizes eIF4E in a conformation incompatible with eIF4G binding. This allosteric modulation persists even after this compound removal, suggesting long-term disruption of the eIF4E/7mGTP complex . Mutagenesis studies targeting the β3-β4 loop of eIF4E could further elucidate these dynamics .

Q. What are the contradictions in reported toxicity thresholds for this compound across cell types?

  • Answer: In Vero cells, this compound shows no significant toxicity below 100 μM , whereas in breast CSCs, cytotoxicity is observed at 11 μM . This discrepancy may arise from cell-type-specific eIF4E dependency or variations in assay conditions (e.g., exposure duration). Researchers should perform pilot toxicity assays tailored to their model systems.

Q. How can this compound be combined with other inhibitors to overcome resistance mechanisms?

  • Answer: Co-treatment with Akt inhibitors (e.g., MK2206) enhances this compound’s efficacy by blocking compensatory Akt activation caused by mTORC1 inhibition. In xenograft models, this combination reduces tumor growth by 60% compared to monotherapy . Dose optimization studies are critical to minimize off-target effects.

Q. Does this compound affect pluripotency in stem cells, and what are the implications?

  • Answer: In mouse embryonic stem cells (mESCs), this compound reduces protein synthesis by 50%, depleting pluripotency markers (Nanog, Oct4) and impairing colony-forming capacity . This suggests caution when studying this compound in regenerative models or tissues with stem-like populations.

Methodological Considerations

  • Dose Optimization: Use IC50 values as a starting point but validate via dose-response curves in target cells .
  • Isomer Specificity: The [Z]-isomer of this compound binds eIF4E with higher affinity (KD = 8.74 μM) than the [E]-isomer, necessitating isomer-specific analyses .
  • Data Interpretation: Distinguish transcriptional vs. translational effects using RT-PCR and polysome profiling .

Retrosynthesis Analysis

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